Cas no 1955530-80-9 (3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/1955530-80-9x500.png)
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- CS-0449287
- 3-(chloromethyl)-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- F1907-0260
- 1955530-80-9
- AKOS026706277
- EN300-265169
- 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-H]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-(3-thienyl)-
- 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
-
- インチ: 1S/C10H7ClN4S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5H2
- InChIKey: PAHNNBBUFSTMJA-UHFFFAOYSA-N
- SMILES: ClCC1=NN=C2C=CC(C3=CSC=C3)=NN21
計算された属性
- 精确分子量: 250.0079951g/mol
- 同位素质量: 250.0079951g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.59±0.1 g/cm3(Predicted)
- 酸度系数(pKa): -0.35±0.30(Predicted)
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265169-2.5g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 2.5g |
$1428.0 | 2023-09-14 | ||
Life Chemicals | F1907-0260-0.25g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 95%+ | 0.25g |
$419.0 | 2023-09-07 | |
Enamine | EN300-265169-5g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 5g |
$2110.0 | 2023-09-14 | ||
Life Chemicals | F1907-0260-2.5g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 95%+ | 2.5g |
$932.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23998-5G |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 95% | 5g |
¥ 7,616.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23998-10G |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 95% | 10g |
¥ 11,299.00 | 2023-03-30 | |
Enamine | EN300-265169-10.0g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 10.0g |
$3131.0 | 2023-07-07 | ||
Enamine | EN300-265169-5.0g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 5.0g |
$2110.0 | 2023-07-07 | ||
Enamine | EN300-265169-0.25g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 0.25g |
$670.0 | 2023-09-14 | ||
Enamine | EN300-265169-0.5g |
3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
1955530-80-9 | 0.5g |
$699.0 | 2023-09-14 |
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazineに関する追加情報
Introduction to 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1955530-80-9)
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1955530-80-9) is a highly specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the triazolopyridazine class, which is known for its versatile applications in drug discovery and development. The presence of both chloromethyl and thiophen-3-yl substituents in its molecular framework endows it with distinct reactivity and potential biological activity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The [1,2,4]triazolo[4,3-b]pyridazine core structure is a fused bicyclic system consisting of a pyridazine ring connected to a triazole ring. This arrangement introduces a rich array of electronic and steric features that can be exploited to modulate the compound's interactions with biological targets. The chloromethyl group at the 3-position provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the exploration of novel derivatives. Meanwhile, the thiophen-3-yl moiety contributes to the compound's lipophilicity and can enhance its binding affinity to certain biological receptors.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The structural motif of 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in preliminary studies as a potential lead compound for such applications. Researchers have been particularly intrigued by its ability to interact with enzymes and receptors involved in critical cellular pathways. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression.
The thiophen-3-yl group in the molecule is known to enhance its solubility and bioavailability, which are crucial factors for drug-like properties. Additionally, thiophene derivatives have been extensively studied for their antimicrobial and anti-inflammatory activities. The combination of these features makes 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine a compelling candidate for further investigation in medicinal chemistry.
One of the most exciting aspects of this compound is its potential as a building block for structure-based drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify how this molecule interacts with specific protein targets. These interactions can then be fine-tuned through iterative chemical synthesis to optimize potency and selectivity. The chloromethyl group serves as a versatile handle for introducing various functional groups via nucleophilic addition reactions, enabling the creation of libraries of derivatives with tailored pharmacological profiles.
Recent advancements in synthetic methodologies have made it possible to generate complex derivatives of 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine with high efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazolopyridazine core structure. These methods allow for the introduction of diverse substituents at specific positions within the molecule without compromising its overall integrity.
The pharmacological evaluation of 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit certain kinases with high selectivity over others. This selectivity is critical for minimizing side effects in therapeutic applications. Additionally, preliminary cell-based assays suggest that this compound may induce apoptosis in cancer cell lines by disrupting critical signaling pathways.
The role of thiophen-3-yl substituents in enhancing bioactivity has been well-documented in literature. These groups are known to improve both solubility and membrane permeability,which are essential for effective drug delivery。The presence of such moieties also often increases metabolic stability,a desirable trait for long-lasting therapeutic effects。
Another area of interest is the potential use of chloromethyl groups as probes for studying enzyme mechanisms。By trapping reactive intermediates or covalently modifying target proteins,this functionality can provide valuable insights into enzymatic processes。This information can then be used to design more effective inhibitors or modulators。
Future research directions may include exploring the synthesis of analogs that incorporate additional functional groups or different heterocyclic moieties。By systematically varying these components,scientists can uncover new pharmacological activities and optimize existing ones。The ultimate goal is to develop novel therapeutic agents that address unmet medical needs。
In conclusion,3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No.1955530—80—9) represents a promising scaffold for medicinal chemistry research。Its unique structural features、reactivity、and potential biological activities make it an attractive candidate for further exploration。With continued advancements in synthetic methods、computational modeling、and pharmacological evaluation,this compound holds great promise for contributing to the development of new drugs targeting various diseases。
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